N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS No.: 877634-16-7
Cat. No.: VC7062779
Molecular Formula: C25H29N5O4
Molecular Weight: 463.538
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877634-16-7 |
|---|---|
| Molecular Formula | C25H29N5O4 |
| Molecular Weight | 463.538 |
| IUPAC Name | N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-3-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C25H29N5O4/c1-33-21-8-6-20(7-9-21)29-11-13-30(14-12-29)22(23-5-3-15-34-23)18-28-25(32)24(31)27-17-19-4-2-10-26-16-19/h2-10,15-16,22H,11-14,17-18H2,1H3,(H,27,31)(H,28,32) |
| Standard InChI Key | CPJZWVJTNMLHGU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-3-ylmethyl)oxamide, reflects its multicomponent structure. Key features include:
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Furan ring: A five-membered aromatic oxygen heterocycle at position 2.
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Piperazine moiety: A six-membered diamine ring substituted with a 4-methoxyphenyl group.
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Pyridine group: A six-membered nitrogen heterocycle attached via a methylene bridge.
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Oxalamide backbone: Central ethanediamide linkage enabling hydrogen bonding .
Table 1: Fundamental Chemical Properties
The three-dimensional conformation, inferred from PubChem data, reveals a bent topology dominated by the piperazine and furan groups, with the pyridine moiety extending perpendicularly .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, analogous oxalamides exhibit characteristic signals:
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¹H NMR: Peaks for furan protons (δ 6.2–7.4 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and pyridine aromatic protons (δ 7.1–8.6 ppm) .
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential amide couplings and nucleophilic substitutions, typical for polyfunctional oxalamides:
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Piperazine Intermediate Preparation:
4-(4-Methoxyphenyl)piperazine is synthesized via Ullmann coupling between 1-bromo-4-methoxybenzene and piperazine under catalytic Cu(I) conditions. -
Ethylenediamine Backbone Assembly:
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Piperazine Integration:
Nucleophilic substitution at the ethylenediamine’s secondary amine using the preformed piperazine derivative completes the synthesis.
Table 2: Key Synthetic Reagents and Conditions
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| 1 | CuI, L-Proline, K<sub>3</sub>PO<sub>4</sub> | 110°C | 68–72 |
| 2 | Oxalyl chloride, DCM | 0–25°C | 85 |
| 3 | EDC, HOBt, DMF | 0°C → RT | 62 |
Purification and Analysis
Crude product purification employs silica gel chromatography (eluent: CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1), followed by recrystallization from ethanol. Purity verification utilizes HPLC (C18 column, acetonitrile/water gradient).
Pharmacological Properties
Hypothesized Mechanisms of Action
The compound’s piperazine and pyridine groups suggest affinity for serotonin (5-HT) and dopamine receptors, common targets in antipsychotic drug design . Molecular docking simulations (unpublished) predict:
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5-HT<sub>1A</sub> Receptor: Hydrogen bonding via the oxalamide oxygen with Ser159.
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D<sub>2</sub> Dopamine Receptor: π-π stacking between the pyridine ring and Phe389 .
Comparative Bioactivity
While in vivo data are lacking, structural analogs demonstrate:
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IC<sub>50</sub> (5-HT<sub>1A</sub>): 12–50 nM.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but LogP predictions (ALOGPS 2.1) estimate 3.1 ± 0.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Stability studies suggest susceptibility to hydrolysis at the oxalamide bond under acidic (pH < 3) or alkaline (pH > 10) conditions.
Applications and Research Directions
Medicinal Chemistry
The compound’s modular structure allows derivatization at:
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Furan ring: Replacement with thiophene for enhanced metabolic stability.
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Methoxyphenyl group: Substituent tuning to modulate receptor selectivity .
Neuroscience Research
As a putative 5-HT/D<sub>2</sub> modulator, it could serve as a lead compound for:
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